molecular formula C23H20N2 B11601234 1-(2-methylbenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole

1-(2-methylbenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole

Cat. No.: B11601234
M. Wt: 324.4 g/mol
InChI Key: ITUQWJQPBMVRLX-FOCLMDBBSA-N
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Description

1-[(2-METHYLPHENYL)METHYL]-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This particular compound is characterized by the presence of a 2-methylphenyl group and a phenylethenyl group attached to the benzodiazole core

Preparation Methods

The synthesis of 1-[(2-METHYLPHENYL)METHYL]-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 2-Methylphenyl Group: The 2-methylphenyl group can be introduced via Friedel-Crafts alkylation, where toluene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

    Addition of the Phenylethenyl Group: The phenylethenyl group can be added through a Heck reaction, where a halogenated benzodiazole derivative is coupled with styrene in the presence of a palladium catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[(2-METHYLPHENYL)METHYL]-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents and conditions.

Scientific Research Applications

1-[(2-METHYLPHENYL)METHYL]-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2-METHYLPHENYL)METHYL]-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

1-[(2-METHYLPHENYL)METHYL]-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE can be compared with other benzodiazole derivatives, such as:

    1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE: Lacks the phenylethenyl group, which may result in different chemical and biological properties.

    2-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    1-[(2-METHYLPHENYL)METHYL]-2-[(1E)-2-PHENYLETHENYL]-1H-IMIDAZOLE: Contains an imidazole ring instead of a benzodiazole ring, which may alter its chemical behavior and biological activity.

The uniqueness of 1-[(2-METHYLPHENYL)METHYL]-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H20N2

Molecular Weight

324.4 g/mol

IUPAC Name

1-[(2-methylphenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole

InChI

InChI=1S/C23H20N2/c1-18-9-5-6-12-20(18)17-25-22-14-8-7-13-21(22)24-23(25)16-15-19-10-3-2-4-11-19/h2-16H,17H2,1H3/b16-15+

InChI Key

ITUQWJQPBMVRLX-FOCLMDBBSA-N

Isomeric SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4

Origin of Product

United States

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